molecular formula C12H16ClN3O B2424370 N-(1-(3-chloropyridin-4-yl)piperidin-4-yl)acetamide CAS No. 2034380-14-6

N-(1-(3-chloropyridin-4-yl)piperidin-4-yl)acetamide

Cat. No.: B2424370
CAS No.: 2034380-14-6
M. Wt: 253.73
InChI Key: VHCOMTXKVOQFIA-UHFFFAOYSA-N
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Description

N-(1-(3-chloropyridin-4-yl)piperidin-4-yl)acetamide is a chemical compound that belongs to the class of piperidine derivatives It is characterized by the presence of a piperidine ring substituted with a 3-chloropyridin-4-yl group and an acetamide group

Scientific Research Applications

N-(1-(3-chloropyridin-4-yl)piperidin-4-yl)acetamide has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: It is investigated for its potential as a pharmaceutical agent, particularly in the development of drugs targeting neurological disorders.

    Industry: The compound is used in the development of agrochemicals and other industrial products.

Mechanism of Action

Target of Action

N-(1-(3-chloropyridin-4-yl)piperidin-4-yl)acetamide is a novel compound that has been designed and synthesized for potential treatment of HIV . The primary target of this compound is the chemokine receptor CCR5 , which belongs to the seven transmembrane G-protein coupled receptor family . CCR5 has been identified as the essential coreceptor in the process of HIV-1 entry .

Mode of Action

The compound interacts with the CCR5 receptor via a strong salt-bridge interaction . This interaction is facilitated by the presence of a basic nitrogen atom in the compound, which is a common feature of most CCR5 antagonists . The compound also contains two or more lipophilic groups, which further enhance its interaction with the CCR5 receptor .

Biochemical Pathways

The interaction of the compound with the CCR5 receptor affects the process of HIV-1 entry into cells . By blocking the CCR5 receptor, the compound prevents HIV-1 from infecting cells . This can slow the progression of HIV-1 infection and improve response to treatment .

Pharmacokinetics

The compound has been obtained via an efficient synthetic route in excellent yields and has been characterized by 1 h nmr, 13 c nmr, ms, and elemental analysis .

Result of Action

The result of the compound’s action is a reduction in the ability of HIV-1 to infect cells . This is achieved by blocking the CCR5 receptor, which is essential for HIV-1 entry into cells . The compound’s action can therefore slow the progression of HIV-1 infection and improve response to treatment .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1-(3-chloropyridin-4-yl)piperidin-4-yl)acetamide typically involves the reaction of 3-chloropyridine with piperidine, followed by acylation with acetic anhydride. The reaction conditions often include the use of a base such as triethylamine to facilitate the acylation process. The reaction is usually carried out under reflux conditions to ensure complete conversion of the starting materials to the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

N-(1-(3-chloropyridin-4-yl)piperidin-4-yl)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can convert the compound to its corresponding amine derivatives.

    Substitution: The chloropyridine moiety can undergo nucleophilic substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are typically used.

    Substitution: Nucleophiles such as amines, thiols, and alkoxides can be employed under basic conditions to achieve substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while reduction can produce amine derivatives. Substitution reactions can lead to a variety of substituted piperidine and pyridine derivatives.

Comparison with Similar Compounds

Similar Compounds

  • N-(1-(3-chloropyridin-2-yl)piperidin-4-yl)acetamide
  • N-(1-(3-chloropyridin-4-yl)piperidin-4-yl)benzamide
  • N-(1-(3-chloropyridin-4-yl)piperidin-4-yl)propionamide

Uniqueness

N-(1-(3-chloropyridin-4-yl)piperidin-4-yl)acetamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the 3-chloropyridin-4-yl group enhances its potential interactions with biological targets, making it a valuable compound for research and development in various fields.

Properties

IUPAC Name

N-[1-(3-chloropyridin-4-yl)piperidin-4-yl]acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16ClN3O/c1-9(17)15-10-3-6-16(7-4-10)12-2-5-14-8-11(12)13/h2,5,8,10H,3-4,6-7H2,1H3,(H,15,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VHCOMTXKVOQFIA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1CCN(CC1)C2=C(C=NC=C2)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16ClN3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

253.73 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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